2-Hydroxy-3-methoxybenzaldehyde oxime
Overview
Description
2-Hydroxy-3-methoxybenzaldehyde oxime is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of ortho-vanillin, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
The mode of action of 2-Hydroxy-3-methoxybenzaldehyde oxime involves the formation of oximes . Oximes are formed when aldehydes or ketones react with hydroxylamine . In this reaction, the oxygen acts as a nucleophile in competition with nitrogen . The reaction with oxygen leads to a reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability . The compound is predicted to have high gastrointestinal absorption and is BBB permeant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere . It is incompatible with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxybenzaldehyde oxime can be synthesized through the reaction of 2-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
2-Hydroxy-3-methoxybenzaldehyde oxime has several applications in scientific research:
Comparison with Similar Compounds
Ortho-vanillin (2-Hydroxy-3-methoxybenzaldehyde): The parent compound, differing by the presence of an aldehyde group instead of an oxime group.
Meta-vanillin (3-Hydroxy-4-methoxybenzaldehyde): An isomer with the hydroxyl and methoxy groups in different positions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Another isomer commonly used as a flavoring agent.
Uniqueness: 2-Hydroxy-3-methoxybenzaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to its aldehyde counterparts .
Properties
IUPAC Name |
2-(hydroxyiminomethyl)-6-methoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-9-11)8(7)10/h2-5,10-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDGYWVSQUBDDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272764 | |
Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-99-5 | |
Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2169-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural characterization of 2-hydroxy-3-methoxybenzaldehyde oxime (HL1)?
A1: While the provided research article [] doesn't explicitly list the molecular formula and weight of HL1, it does state that it was synthesized and characterized using infrared (IR), 1H NMR, and 13C NMR spectroscopy, as well as elemental analysis. Unfortunately, the specific spectroscopic data is not provided within the abstract.
Q2: How does this compound interact with copper to form complex 1?
A2: The research describes the formation of a copper(II) complex, Cu(L1)2 (1), where L1 represents the deprotonated form of this compound (HL1) []. This suggests that HL1 acts as a bidentate ligand, coordinating to the copper(II) ion through both the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the oxime group. This coordination leads to the formation of a square planar complex with a 2:1 ligand-to-metal ratio []. The study further explores the electrochemical and HOMO-LUMO energy properties of the resulting complex, providing insights into its electronic behavior [].
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